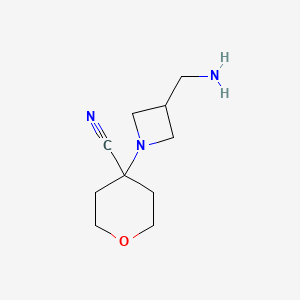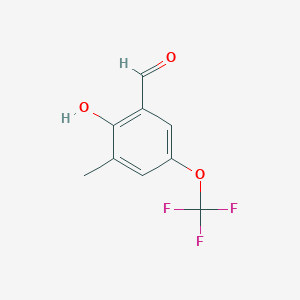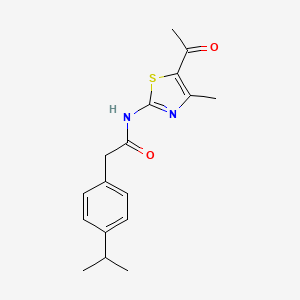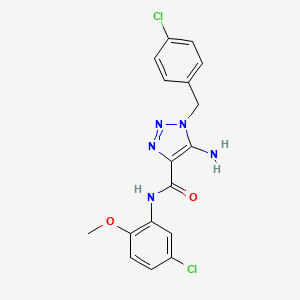
5-amino-1-(4-chlorobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(5-chloro-2-methoxyphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution reactions: Introducing the amino, chloro, and methoxy groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Amidation: The final step might involve the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in intermediates.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents (Cl2, Br2), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides or ketones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved might include:
Enzyme inhibition: Binding to active sites of enzymes, preventing substrate interaction.
Receptor modulation: Interacting with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Benzyl derivatives: Compounds with benzyl groups attached to various functional groups.
Amino derivatives: Compounds with amino groups attached to aromatic rings.
Uniqueness
The uniqueness of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H15Cl2N5O2 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-26-14-7-6-12(19)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-2-4-11(18)5-3-10/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
WECNRHYPEXXOMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


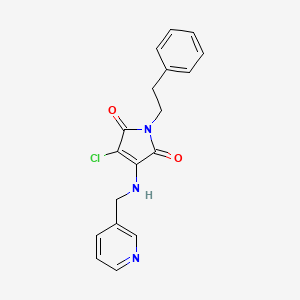
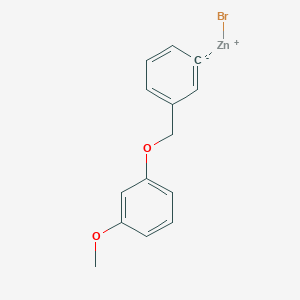
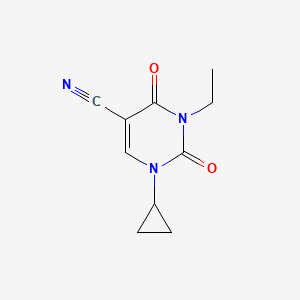

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B14871704.png)
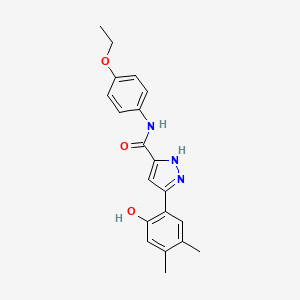
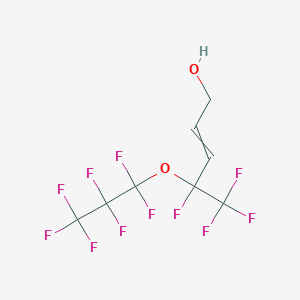
![6,8-Diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14871711.png)
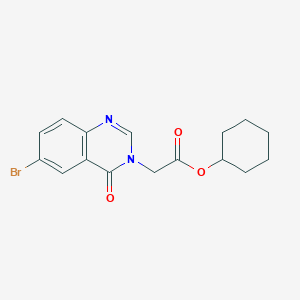
![4-phenyl-2-[2-[(R)-[4-(trifluoromethyl)phenyl]sulfinyl]phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14871721.png)
![3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871722.png)
